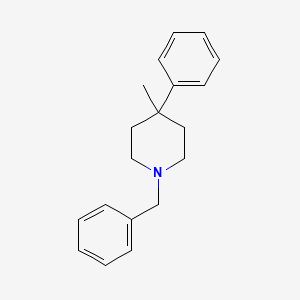

1-Benzyl-4-methyl-4-phenylpiperidine

概要

説明

1-Benzyl-4-methyl-4-phenylpiperidine is a useful research compound. Its molecular formula is C19H23N and its molecular weight is 265.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Therapeutic Applications

Analgesic Properties

1-Benzyl-4-methyl-4-phenylpiperidine has been studied for its analgesic effects, particularly as a potential opioid analgesic. Research indicates that derivatives of this compound exhibit significant affinity for mu-opioid receptors, which are critical in pain modulation. For instance, studies have shown that certain analogs can achieve IC50 values in the nanomolar range, indicating potent analgesic activity comparable to established opioids like fentanyl .

Antitumor Activity

Recent investigations have highlighted the anticancer potential of benzylpiperidine derivatives. Compounds similar to this compound have demonstrated antiproliferative effects against various cancer cell lines, including breast and ovarian cancer cells. In vitro studies report IC50 values ranging from 19.9 µM to 75.3 µM, suggesting that structural modifications can enhance their anticancer properties .

CNS Effects

The compound has also been evaluated for its central nervous system (CNS) effects. Research indicates that it may influence emotional behavior and neurochemical pathways by modulating neurotransmitter levels. For example, studies involving animal models have shown that administration of related compounds can alter levels of anandamide, a key endocannabinoid involved in mood regulation .

Chemical Intermediates

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structure allows for further functionalization, making it valuable in the development of new therapeutic compounds. For example, it can be transformed into amides or other derivatives through nucleophilic substitutions and cyclization reactions . These transformations are critical for producing compounds with enhanced pharmacological profiles.

Structure–Activity Relationship Studies

Understanding the structure–activity relationship (SAR) of this compound is essential for optimizing its biological activity. Researchers have employed molecular docking techniques to elucidate how modifications to the piperidine ring or benzyl substituents affect binding affinity and inhibitory potency against target enzymes such as monoacylglycerol lipase (MAGL). This knowledge aids in designing more effective derivatives with improved therapeutic indices.

Data Table: Summary of Key Applications

Case Studies and Research Findings

Several case studies illustrate the applications of this compound:

- Antitumor Efficacy Study : A study evaluated the antiproliferative effects of various benzylpiperidine derivatives on human breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated significant cytotoxicity, suggesting potential for further development as anticancer agents.

- Mechanistic Insights into CNS Activity : Research utilizing behavioral assays in rodents showed that compounds derived from this compound affected anxiety-like behaviors, providing a basis for exploring its use in treating mood disorders .

- Synthesis and Characterization : A patent describes methods for synthesizing derivatives of this compound, highlighting its utility as an intermediate in developing novel therapeutic agents targeting metabolic syndromes and CNS disorders .

特性

分子式 |

C19H23N |

|---|---|

分子量 |

265.4 g/mol |

IUPAC名 |

1-benzyl-4-methyl-4-phenylpiperidine |

InChI |

InChI=1S/C19H23N/c1-19(18-10-6-3-7-11-18)12-14-20(15-13-19)16-17-8-4-2-5-9-17/h2-11H,12-16H2,1H3 |

InChIキー |

SGTDJVRGMAFMGL-UHFFFAOYSA-N |

正規SMILES |

CC1(CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3 |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。